tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
CAS No.:
Cat. No.: VC15914820
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21N3O2 |
---|---|
Molecular Weight | 263.34 g/mol |
IUPAC Name | tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
Standard InChI | InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-6,9,15H2,1-3H3 |
Standard InChI Key | AOKQSGMZFNCEFN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CN |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure consists of a 2,7-naphthyridine scaffold—a fused bicyclic system containing a pyridine and a dihydropyridine ring. The 5-position is substituted with an aminomethyl group (), while the 2-position is esterified with a tert-butoxycarbonyl (Boc) protecting group . The Boc group enhances solubility and stability, making the compound amenable to further synthetic modifications .
Table 1: Key Structural and Physicochemical Properties
The InChIKey (AOKQSGMZFNCEFN-UHFFFAOYSA-N) and IUPAC name (tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate) further confirm its identity .
Synthesis and Synthetic Applications
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions, leveraging palladium-catalyzed couplings and Boc-protection strategies . A general approach involves:
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Ring Formation: Constructing the 2,7-naphthyridine core through cyclization of appropriately substituted pyridine precursors.
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Functionalization: Introducing the aminomethyl group via reductive amination or nucleophilic substitution.
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Protection: Installing the Boc group using di-tert-butyl dicarbonate under basic conditions .
Table 2: Representative Synthetic Methodologies
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Cyclization | Pd catalysis, trimethylsilyl enolate | Moderate | |
Aminomethylation | NH3/NaBH4, methanol, 0°C to RT | High | |
Boc Protection | Di-tert-butyl dicarbonate, DMAP, CH2Cl2 | High |
Role in Medicinal Chemistry
The Boc-protected aminomethyl group serves as a versatile handle for further derivatization. For example, deprotection with trifluoroacetic acid (TFA) yields a primary amine, enabling conjugation to pharmacophores or linkers in drug discovery . This flexibility is exemplified in antimycobacterial agents, where analogous naphthyridine derivatives exhibit activity against Mycobacterium tuberculosis .
Pharmacological and Biological Relevance
Enzyme Inhibition
The compound’s aminomethyl group may interact with enzymatic active sites. For instance, lipases and esterases with GGG(A)X motifs show specificity for tert-butyl esters, suggesting potential applications in prodrug design .
Parameter | Recommendation | Source |
---|---|---|
Storage | 2–8°C, inert atmosphere | |
PPE | Gloves, goggles, lab coat | |
First Aid | Rinse skin/eyes, seek medical attention |
Comparative Analysis with Structural Analogs
Analogous Naphthyridine Derivatives
Comparative studies reveal that minor structural modifications significantly alter pharmacological profiles:
Table 4: Comparison with Related Compounds
The 5-aminomethyl substitution in tert-butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate optimizes steric and electronic interactions with biological targets, underscoring its unique value .
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